[(Phenoxycarbonyl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Phenoxycarbonyl)oxy]acetic acid is an organic compound that features a phenoxycarbonyl group attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenoxycarbonyl)oxy]acetic acid typically involves the esterification of phenoxycarbonyl chloride with glycolic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(Phenoxycarbonyl)oxy]acetic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenoxycarbonyl alcohol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Phenoxycarbonyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenoxycarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(Phenoxycarbonyl)oxy]acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [(Phenoxycarbonyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the carbonyl group attached to the phenoxy moiety.
Phenylacetic acid: Contains a phenyl group instead of a phenoxy group.
Acetic acid: Simplest form with only the acetic acid moiety.
Uniqueness
[(Phenoxycarbonyl)oxy]acetic acid is unique due to the presence of both phenoxycarbonyl and acetic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
565227-96-5 |
---|---|
Molekularformel |
C9H8O5 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
2-phenoxycarbonyloxyacetic acid |
InChI |
InChI=1S/C9H8O5/c10-8(11)6-13-9(12)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
InChI-Schlüssel |
YQNZKNVPFZBRQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.